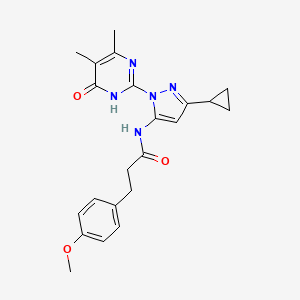

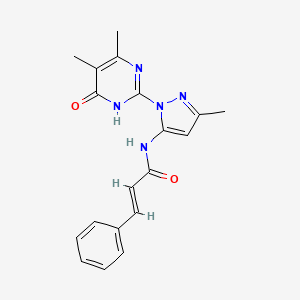

(E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-N’-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide” belongs to a class of organic compounds known as hydrazides . These compounds contain a hydrazide group, which consists of a hydrazine functional group (NH2-NH2) where one of the hydrogen atoms is replaced by a carbonyl group (C=O) . The presence of the bromobenzylidene group suggests that this compound may have interesting chemical properties, such as the ability to participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name. It likely has a planar geometry around the azomethine (C=N) bond due to the resonance stabilization provided by the adjacent carbonyl group .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The bromine atom on the benzylidene ring can act as a good leaving group, making it susceptible to nucleophilic substitution reactions . The carbonyl group in the carbohydrazide moiety can undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its functional groups. For instance, the presence of a bromine atom could increase its molecular weight and possibly its boiling and melting points . The polar nature of the carbonyl group and the potential for hydrogen bonding in the hydrazide group could make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Biological Applications

Synthetic Procedures and Heterocyclic Chemistry : Research emphasizes the development of new synthetic procedures for creating biologically active benzazoles, including pyrazole derivatives. These compounds exhibit diverse biological activities, making them significant in medicinal chemistry. Synthetic strategies often involve modifications to enhance their pharmacological profiles, highlighting their potential as therapeutic agents (M. Rosales-Hernández et al., 2022; A. M. Dar & Shamsuzzaman, 2015).

Bioactive Pyrazole Derivatives : The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) has been highlighted for its efficiency in producing molecules with antibacterial, anticancer, and antifungal activities. This approach underscores the versatility of pyrazole scaffolds in drug discovery (Diana Becerra et al., 2022).

Pyrazolines in Therapeutics : Various pyrazoline derivatives are explored for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The research aims at understanding these compounds' mechanisms of action to harness their therapeutic potential more effectively (M. Shaaban et al., 2012).

Anticancer Agents and Pyrazoline : The study of pyrazoline derivatives extends into their use as anticancer agents. New synthetic methods have been developed to enhance their biological effects, showcasing the significant role of pyrazoline compounds in developing new anticancer drugs (Pushkar Kumar Ray et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O/c15-11-5-1-9(2-6-11)8-16-19-14(20)13-7-12(17-18-13)10-3-4-10/h1-2,5-8,10H,3-4H2,(H,17,18)(H,19,20)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBTXVTMSBTGH-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2476479.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2476480.png)

![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2476489.png)

![1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2476491.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)